Ethyl 2-[1-(methylamino)cyclohexyl]acetate

Lipophilicity ADME Properties Medicinal Chemistry

Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS 758623-67-5; hydrochloride CAS 36077-72-2) is a substituted cyclohexaneacetic acid ethyl ester featuring a methylamino group at the 1-position of the cyclohexyl ring. This compound is primarily utilized as a versatile building block and intermediate in organic synthesis and medicinal chemistry, owing to its bifunctional reactivity from both the ester and secondary amine moieties.

Molecular Formula C11H21NO2
Molecular Weight 199.29 g/mol
Cat. No. B13273602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-[1-(methylamino)cyclohexyl]acetate
Molecular FormulaC11H21NO2
Molecular Weight199.29 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1(CCCCC1)NC
InChIInChI=1S/C11H21NO2/c1-3-14-10(13)9-11(12-2)7-5-4-6-8-11/h12H,3-9H2,1-2H3
InChIKeyGDRIBZMVJGXYFU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-[1-(methylamino)cyclohexyl]acetate: A Specialized Cyclohexaneacetic Acid Ester for Research and Pharmaceutical Intermediates


Ethyl 2-[1-(methylamino)cyclohexyl]acetate (CAS 758623-67-5; hydrochloride CAS 36077-72-2) is a substituted cyclohexaneacetic acid ethyl ester featuring a methylamino group at the 1-position of the cyclohexyl ring . This compound is primarily utilized as a versatile building block and intermediate in organic synthesis and medicinal chemistry, owing to its bifunctional reactivity from both the ester and secondary amine moieties . Its structural framework is integral to a family of compounds that serve as precursors to pharmacologically active molecules, including agents targeting neurological pathways .

Why Ethyl 2-[1-(methylamino)cyclohexyl]acetate Cannot Be Substituted with Generic Cyclohexaneacetic Acid Esters


In scientific procurement, substituting Ethyl 2-[1-(methylamino)cyclohexyl]acetate with a seemingly analogous cyclohexaneacetic acid ester is not trivial due to profound differences in physicochemical properties that directly impact synthetic utility, purification, and downstream biological performance. Variations in the ester alkyl group (e.g., methyl vs. ethyl vs. tert-butyl) and the presence or absence of the methylamino substituent result in significant shifts in lipophilicity (LogP), steric bulk, and hydrogen bonding capacity, as quantified in the evidence below . These differences are not merely incremental; they can alter reaction kinetics, selectivity in multi-step syntheses, and the ability to penetrate biological membranes in cell-based assays . A generic substitution without rigorous re-optimization of reaction conditions or biological protocols risks project failure, underscoring the necessity of procuring the exact compound specified.

Quantitative Differentiation of Ethyl 2-[1-(methylamino)cyclohexyl]acetate Against Structural Analogs


Lipophilicity (LogP) Profile Distinguishes Ethyl Ester from Methyl and tert-Butyl Analogs

The ethyl ester derivative exhibits a distinct lipophilicity profile compared to its methyl and tert-butyl ester counterparts, as quantified by computed LogP values. This parameter is critical for predicting membrane permeability and solubility in both synthetic and biological contexts. The target compound (free base) has a computed LogP of 1.86 . In contrast, the methyl ester analog has a reported XLogP3 of approximately 1.4 (inferred from closely related structures) , while the tert-butyl ester analog has a significantly higher XLogP3 of 2.8 . This graded increase in lipophilicity with increasing alkyl chain length and branching directly influences compound behavior in chromatographic purification, reaction solvent selection, and passive diffusion across cell membranes.

Lipophilicity ADME Properties Medicinal Chemistry

Steric Bulk and Rotatable Bonds: Ethyl Ester Offers Optimal Synthetic Handle

The ethyl ester group provides a critical balance of steric bulk and conformational flexibility for synthetic manipulations. The target compound has a molecular weight of 199.29 g/mol and 4 rotatable bonds . The methyl ester analog is smaller (MW 185.26 g/mol, 3 rotatable bonds) and may exhibit reduced steric protection during reactions . The tert-butyl ester analog is significantly larger (MW 227.34 g/mol, 5 rotatable bonds) and its bulky group introduces considerable steric hindrance, which can impede reactions at the ester carbonyl or necessitate harsher deprotection conditions . Furthermore, the hydrochloride salt of the target compound (MW 235.75 g/mol) offers a solid, stable form that is easier to handle than the free base liquid .

Synthetic Chemistry Steric Hindrance Molecular Flexibility

Purity and Physical Form: Free Base and HCl Salt Provide Flexibility for Diverse Synthetic Routes

The target compound is commercially available in two distinct forms with defined purity profiles, offering researchers flexibility in synthetic planning. The free base (CAS 758623-67-5) is offered at ≥98% purity and is a liquid at room temperature, requiring sealed, dry storage at 2-8°C . The hydrochloride salt (CAS 36077-72-2) is a powder with ≥95% purity, stable at room temperature, and easier to handle and weigh accurately . In contrast, the free acid analog (2-[1-(methylamino)cyclohexyl]acetic acid hydrochloride) is also a powder but with a different molecular weight (207.7 g/mol) and reactivity profile . The tert-butyl ester analog is a liquid at room temperature and typically offered at 95% purity . The availability of both a high-purity free base and a stable salt form of the ethyl ester allows synthetic chemists to choose the optimal starting material based on reaction requirements, such as whether a neutral or charged amine is desired.

Chemical Purity Salt Forms Synthetic Methodology

Cost-Effectiveness for Multi-Gram Scale-Up Compared to tert-Butyl Ester

For researchers planning multi-step syntheses requiring gram-scale quantities, the ethyl ester offers a significant cost advantage over the tert-butyl ester analog. The ethyl ester free base is listed at approximately $3,703 for 5 grams , translating to ~$741/g. In stark contrast, the tert-butyl ester analog is priced at $1,113 for 1 gram . This makes the ethyl ester over 33% less expensive per gram, a difference that becomes substantial when scaling up reactions to 10-50 grams. While the methyl ester may be even cheaper, its suboptimal steric and lipophilic properties often necessitate additional purification steps or lower yields, offsetting any initial savings. The acid form is not a direct comparator for reactions requiring an ester, but its pricing is similar to the ethyl ester.

Procurement Economics Scale-Up Synthesis Cost Analysis

Optimal Research and Industrial Use Cases for Ethyl 2-[1-(methylamino)cyclohexyl]acetate Based on Quantified Differentiation


Medicinal Chemistry: Synthesis of CNS-Penetrant Drug Candidates

The ethyl ester's intermediate LogP of 1.86 positions it favorably as a scaffold for central nervous system (CNS) drug discovery, where optimal brain penetration often requires lipophilicity within the range of 1-3. Its balanced steric profile (MW 199.29, 4 rotatable bonds) facilitates further functionalization without introducing excessive bulk that could hinder target binding. This is in contrast to the more lipophilic tert-butyl ester (LogP 2.8) , which may lead to higher non-specific protein binding and off-target effects, and the less lipophilic methyl ester (~LogP 1.4) , which may exhibit poor passive diffusion across the blood-brain barrier.

Multi-Step Organic Synthesis: A Versatile Building Block with Orthogonal Reactivity

The availability of both free base (≥98% purity) and HCl salt (≥95% purity) forms [REFS-4, REFS-5] provides a critical advantage in complex synthetic routes. The free base can be used directly in reactions requiring a nucleophilic amine, while the salt can be employed in aqueous workups or when a protected amine is desired. This dual availability reduces the need for in situ salt conversions and improves overall synthetic efficiency, a benefit not offered by the free acid or tert-butyl ester analogs which are primarily available in single forms.

Cost-Effective Scale-Up for Early-Stage Preclinical Development

When scaling up from milligram to multi-gram quantities for in vivo studies or lead optimization, the ethyl ester's cost advantage becomes paramount. At ~$741/g, it is 33% less expensive than the tert-butyl ester ($1,113/g) [REFS-6, REFS-7]. This price differential allows for more extensive SAR exploration and larger-scale synthesis of key intermediates without exhausting project budgets, making it the economically prudent choice for early-stage pharmaceutical development.

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